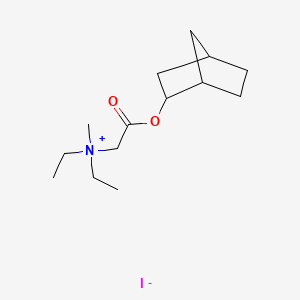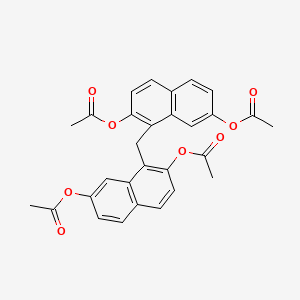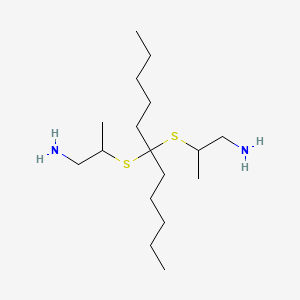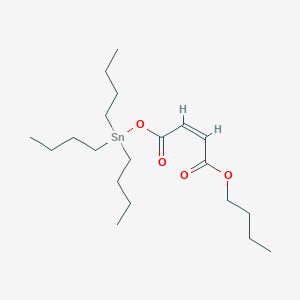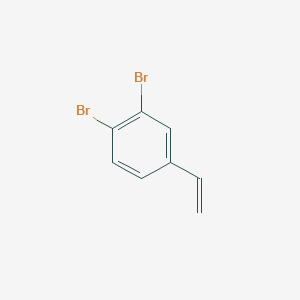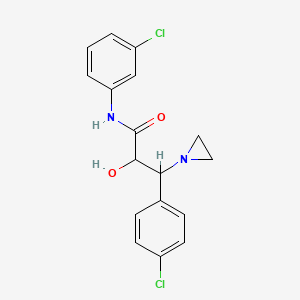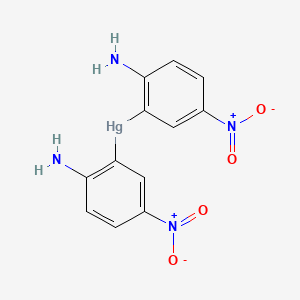
Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide octanoïque, monoester avec le 1,2,3-propanetriol, sulfoacétate, sel de sodium est un composé appartenant à la classe des esters d'acides gras. Il est communément connu pour ses propriétés tensioactives, ce qui le rend utile dans diverses applications industrielles et scientifiques. Ce composé est dérivé de l'acide octanoïque et du glycérol, avec l'ajout d'un groupe sulfoacétate et de sel de sodium, ce qui améliore sa solubilité et sa fonctionnalité.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide octanoïque, monoester avec le 1,2,3-propanetriol, sulfoacétate, sel de sodium implique généralement l'estérification de l'acide octanoïque avec le glycérol (1,2,3-propanetriol). Cette réaction est catalysée par un catalyseur acide ou basique dans des conditions contrôlées de température et de pression. Le groupe sulfoacétate est ensuite introduit par une réaction de sulfonation, suivie d'une neutralisation avec de l'hydroxyde de sodium pour former le sel de sodium.
Méthodes de production industrielles
Dans les milieux industriels, la production de ce composé est effectuée dans de grands réacteurs où les réactions d'estérification et de sulfonation sont optimisées pour un rendement et une pureté élevés. Le processus implique une surveillance continue des paramètres de réaction tels que la température, la pression et le pH pour garantir une qualité de produit constante. Le produit final est ensuite purifié par des techniques de distillation ou de cristallisation.
Analyse Des Réactions Chimiques
Types de réactions
L'acide octanoïque, monoester avec le 1,2,3-propanetriol, sulfoacétate, sel de sodium subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques et les aldéhydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcools.
Substitution : Le groupe sulfoacétate peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme les ions hydroxyde (OH-) et les amines peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Acides carboxyliques et aldéhydes.
Réduction : Alcools.
Substitution : Divers esters et sulfonates substitués.
Applications de la recherche scientifique
L'acide octanoïque, monoester avec le 1,2,3-propanetriol, sulfoacétate, sel de sodium a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme tensioactif dans les réactions chimiques pour améliorer la solubilité et les vitesses de réaction.
Biologie : Employé dans les milieux de culture cellulaire pour améliorer la croissance et la viabilité des cellules.
Médecine : Investigué pour ses propriétés antimicrobiennes potentielles et son utilisation dans les systèmes d'administration de médicaments.
Industrie : Utilisé dans la formulation de produits de soins personnels, de détergents et d'émulsifiants.
Mécanisme d'action
Le mécanisme d'action de l'acide octanoïque, monoester avec le 1,2,3-propanetriol, sulfoacétate, sel de sodium implique ses propriétés tensioactives. Le composé réduit la tension superficielle, ce qui lui permet d'interagir avec les membranes cellulaires et d'améliorer la perméabilité de diverses substances. Le groupe sulfoacétate fournit des interactions ioniques supplémentaires, ce qui peut perturber les parois cellulaires microbiennes, conduisant à des effets antimicrobiens.
Applications De Recherche Scientifique
Octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.
Mécanisme D'action
The mechanism of action of octanoic acid, monoester with 1,2,3-propanetriol, sulfoacetate, sodium salt involves its surfactant properties. The compound reduces surface tension, allowing it to interact with cell membranes and enhance the permeability of various substances. The sulfoacetate group provides additional ionic interactions, which can disrupt microbial cell walls, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Monooctanoate de glycéryle : Structure similaire, mais sans le groupe sulfoacétate.
Monocaprylate de glycéryle : Un autre ester d'acide gras avec des propriétés tensioactives similaires.
Monodécanoate de glycéryle : Contient une chaîne d'acide gras plus longue, ce qui se traduit par des caractéristiques de solubilité et de tensioactif différentes.
Unicité
L'acide octanoïque, monoester avec le 1,2,3-propanetriol, sulfoacétate, sel de sodium est unique en raison de la présence du groupe sulfoacétate, qui améliore sa solubilité et ses interactions ioniques. Cela le rend particulièrement efficace comme tensioactif et agent antimicrobien par rapport à ses homologues.
Propriétés
Numéro CAS |
67922-61-6 |
|---|---|
Formule moléculaire |
C13H25NaO9S |
Poids moléculaire |
380.39 g/mol |
Nom IUPAC |
sodium;2-(2,3-dihydroxypropoxy)-2-oxoethanesulfonate;octanoic acid |
InChI |
InChI=1S/C8H16O2.C5H10O7S.Na/c1-2-3-4-5-6-7-8(9)10;6-1-4(7)2-12-5(8)3-13(9,10)11;/h2-7H2,1H3,(H,9,10);4,6-7H,1-3H2,(H,9,10,11);/q;;+1/p-1 |
Clé InChI |
MWGQZTCESDKSRN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC(=O)O.C(C(COC(=O)CS(=O)(=O)[O-])O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
